molecular formula C29H28FN3O3S B2558966 2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113137-52-2

2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2558966
CAS No.: 1113137-52-2
M. Wt: 517.62
InChI Key: WHXOGBSBQPJRFC-UHFFFAOYSA-N
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Description

The core quinazoline-4-one moiety is substituted at position 2 with a sulfanyl-linked 2-(2,5-dimethylphenyl)-2-oxoethyl group, at position 3 with a 3-fluorophenyl ring, and at position 7 with an N-(2-methylpropyl)carboxamide. The fluorine atom and dimethylphenyl group likely enhance metabolic stability and lipophilicity, while the sulfanyl bridge may influence redox activity or binding interactions .

Properties

IUPAC Name

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3S/c1-17(2)15-31-27(35)20-10-11-23-25(13-20)32-29(33(28(23)36)22-7-5-6-21(30)14-22)37-16-26(34)24-12-18(3)8-9-19(24)4/h5-14,17H,15-16H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXOGBSBQPJRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : 2-{[2-(2,5-Dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide C₃₀H₂₉FN₃O₃S - 3-(3-Fluorophenyl)
- 2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}
- N-(2-methylpropyl)carboxamide at position 7
533.64 High lipophilicity due to dimethylphenyl and 2-methylpropyl groups; fluorine enhances metabolic stability
N-[(4-Fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide C₃₀H₂₆FN₅O₃S - 3-(2-methylpropyl)
- 2-{[2-(indol-3-yl)-2-oxoethyl]sulfanyl}
- N-(4-fluorobenzyl)carboxamide
579.67 Indole moiety may confer kinase inhibition activity; fluorobenzyl group enhances target specificity
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₂H₁₄Cl₂FN₃O₂S - 3-(4-Chlorophenyl)
- 2-sulfanylacetamide
- N-(3-chloro-4-fluorophenyl)
482.33 Dichlorophenyl groups may increase halogen bonding; lower molecular weight improves solubility
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide C₂₂H₁₇ClN₄O₄S₂ - 3-(4-Chlorophenyl)
- 2-sulfanylacetamide
- N-(4-sulfamoylphenyl)
523.97 Sulfamoyl group enhances hydrophilicity; potential for antibacterial or diuretic applications

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s 2,5-dimethylphenyl and 2-methylpropyl groups likely increase lipophilicity compared to the sulfamoylphenyl group in or the indole-containing analog in . This may improve membrane permeability but reduce aqueous solubility .
  • The 3-fluorophenyl group in the target compound offers a balance between metabolic stability and electronic effects, contrasting with the dichlorophenyl groups in , which prioritize strong halogen bonding .

Sulfanyl Bridge Role :

  • The sulfanyl-acetamide bridge is conserved across all analogs, suggesting its critical role in maintaining structural rigidity or participating in disulfide-like redox interactions. Modifications here (e.g., indole-linked sulfanyl in ) may alter target binding kinetics.

Biological Activity Trends :

  • Indole-containing analogs (e.g., ) are often associated with kinase inhibition due to indole’s capacity to mimic adenine in ATP-binding pockets. The target compound lacks this motif, implying a different mechanism.
  • Chlorinated derivatives (e.g., ) are frequently utilized in antimicrobial agents, whereas fluorinated compounds (target and ) are more common in CNS or anticancer drug design.

Synthetic Accessibility :

  • The target compound’s synthesis may involve diazonium salt coupling (similar to ) or sulfanyl-alkylation steps. However, its complex substituents (e.g., dimethylphenyl) could require advanced regioselective strategies.

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